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5-Chloro-1H-indazol-6-OL
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Overview
Description
5-Chloro-1H-indazol-6-OL is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-indazol-6-OL can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common method involves the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . Another approach includes the condensation of o-fluorobenzaldehydes with hydrazine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-indazol-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
Chemical Properties and Structure
5-Chloro-1H-indazol-6-OL has the molecular formula C7H6ClN3O and a molecular weight of approximately 175.59 g/mol. Its structure features a chlorine atom at the 5-position and a hydroxyl group at the 6-position, enhancing its reactivity and biological activity. This compound is characterized by its ability to interact with various biological targets, making it a valuable subject for research.
Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex indazole derivatives. Its unique functional groups allow for various chemical transformations, making it versatile in organic synthesis.
Biology
Research indicates that this compound exhibits significant biological activities , including:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth and biofilm formation. For example, it has been evaluated against strains such as Candida albicans and Escherichia coli, demonstrating effective antimicrobial properties .
- Anticancer Properties : Studies have highlighted its ability to inhibit cancer cell proliferation. The compound has been tested against various cancer cell lines, showing promising results in inhibiting specific kinases involved in cancer progression .
Medicine
This compound is being explored for its therapeutic potential , particularly in treating mood disorders through the inhibition of monoamine oxidase enzymes. This inhibition can lead to increased levels of neurotransmitters like serotonin and dopamine, which are crucial for mood regulation .
Antimicrobial Evaluation
A study focused on the antimicrobial effects of this compound demonstrated its efficacy against multiple strains of fungi and bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) observed:
Microorganism | MIC (µg/mL) |
---|---|
Candida albicans | 100 |
E. coli | 50 |
Staphylococcus aureus | 25 |
This data indicates that this compound has promising applications in developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. The following table presents the IC50 values for selected cancer types:
Cancer Type | IC50 Value (µM) | Mechanism of Action |
---|---|---|
Colon Cancer (HCT116) | 0.64 | Inhibition of Polo-like kinase 4 |
Multiple Myeloma (MM1.S) | 0.64 | Antiproliferative activity |
These findings suggest that this compound may serve as a lead candidate for developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 5-Chloro-1H-indazol-6-OL involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes . The presence of the chlorine atom and hydroxyl group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indazole: Lacks the hydroxyl group at the 6th position, which may affect its biological activity and chemical reactivity.
6-Hydroxy-1H-indazole: Lacks the chlorine atom at the 5th position, which can influence its pharmacological properties.
1H-indazole: The parent compound without any substituents, serving as a reference for comparing the effects of different functional groups.
Uniqueness
5-Chloro-1H-indazol-6-OL is unique due to the presence of both the chlorine atom and hydroxyl group, which can synergistically enhance its biological activity and chemical reactivity. This dual substitution pattern can lead to distinct pharmacological profiles and potential therapeutic applications.
Biological Activity
5-Chloro-1H-indazol-6-OL is a chemical compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C7H6ClN3O and a molecular weight of approximately 175.59 g/mol. The compound features a chlorine atom at the 5-position and a hydroxyl group at the 6-position of the indazole ring, contributing to its unique reactivity and biological properties.
Research indicates that this compound primarily acts as an inhibitor of monoamine oxidase (MAO) enzymes. MAO enzymes are crucial in the metabolism of neurotransmitters such as serotonin and dopamine. Inhibition of these enzymes can lead to increased levels of neurotransmitters, which may have therapeutic effects for conditions like depression and anxiety .
Inhibition of Monoamine Oxidase
The inhibition of MAO by this compound suggests potential applications in treating mood disorders. The compound has been shown to increase serotonin levels in vitro, which is critical for mood regulation.
Antimicrobial Activity
In addition to its neuropharmacological effects, this compound exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various strains of Candida, including C. albicans and C. glabrata. The compound's structure allows it to interact with fungal cell membranes, leading to cell death .
Case Study: Anticandidal Activity
A series of experiments evaluated the anticandidal activity of this compound against multiple Candida strains. The results indicated that it possesses significant activity at concentrations as low as 1 mM, making it a candidate for further development as an antifungal agent .
Compound | Target | Activity | Concentration (mM) |
---|---|---|---|
This compound | C. albicans | Strongly active | 1 |
C. glabrata (miconazole resistant) | Moderately active | 1 |
Anti-inflammatory Properties
Recent studies have also explored the anti-inflammatory potential of this compound. The compound appears to modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines. This activity positions it as a potential therapeutic candidate for inflammatory diseases.
Structure-Activity Relationship (SAR)
The presence of both chlorine and hydroxyl groups in the structure of this compound enhances its biological activity compared to other indazole derivatives. For instance, compounds like 5-Bromo-1H-indazol-6-OL exhibit similar activities but differ in their halogen effects, indicating that modifications to the indazole structure can significantly influence pharmacological properties .
Properties
Molecular Formula |
C7H5ClN2O |
---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloro-1H-indazol-6-ol |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) |
InChI Key |
XPYRZGAZFOETTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Cl)O |
Origin of Product |
United States |
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